
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H24FNO3S and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has explored the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds, focusing on their cytotoxic activities against different cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated potent cytotoxic properties, with some compounds exhibiting inhibitory properties at nanomolar concentrations against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).
Antimycobacterial Properties
Quinoline derivatives have been evaluated for their antimycobacterial properties. A study on Pyrrolo[1,2-a]quinoline derivatives showed significant anti-tubercular activities against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds have also been subjected to molecular docking studies to understand their binding affinities and interactions with target proteins, highlighting their potential as anti-TB agents (Venugopala et al., 2020).
Fluorescence and Optical Properties
Quinoline derivatives are also investigated for their fluorescence and optical properties, making them useful in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives aimed at creating more sensitive and selective compounds for these applications is an ongoing area of research (Aleksanyan & Hambardzumyan, 2013).
Pharmacokinetic and Molecular Docking Studies
Further research has involved the pharmacokinetic and molecular docking studies of quinoline derivatives, evaluating their drug-likeness and potential as therapeutic agents. These studies aim to predict how these compounds interact with biological systems, contributing to the development of new drugs (Kovalenko et al., 2020).
Synthetic Routes and Methodologies
The development of novel synthetic routes and methodologies for constructing quinoline-2-carboxylate derivatives is a significant area of application. Innovations in this field aim to improve the efficiency and scalability of synthesizing these compounds, which are important in various drug compounds and as ligands in metal-catalyzed reactions (Wang et al., 2018).
Eigenschaften
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYAZMWLAFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

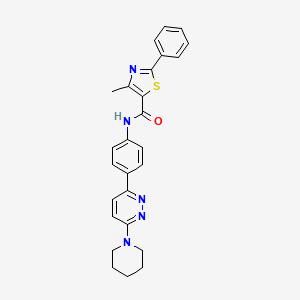

![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)
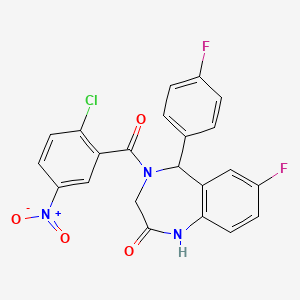
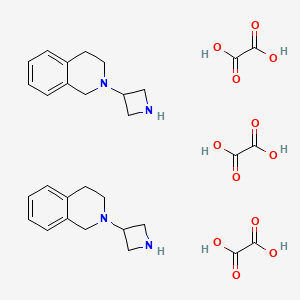

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-nitrophenyl)acetamide](/img/structure/B2425534.png)
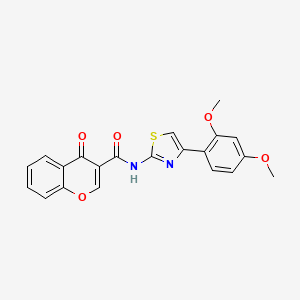
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B2425539.png)
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)
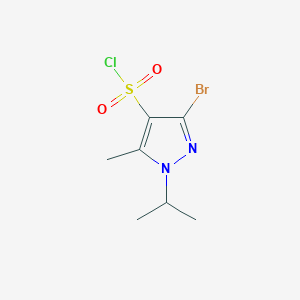
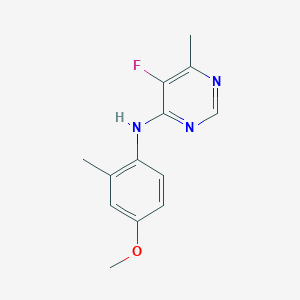
![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)